Product packaging for Npg-GM1(Cat. No.:CAS No. 120418-73-7)

Npg-GM1

Cat. No.: B050968
CAS No.: 120418-73-7
M. Wt: 1538.8 g/mol
InChI Key: DQOZMNQCTJNGNS-SKUYKWLDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Npg-GM1 is a synthetic, non-peptide ganglioside mimetic designed specifically for investigating the intricate roles of ganglioside GM1 in cellular processes. Its primary research value lies in its function as a potent and selective inhibitor of cholera toxin B subunit (CTB) binding. Cholera toxin exploits endogenous GM1 as its primary cell surface receptor for entry into cells. By competitively binding to CTB, this compound effectively blocks this interaction, making it an indispensable tool for studying toxin pathogenesis, internalization mechanisms, and for developing potential anti-toxin strategies. Beyond toxicology, this compound is critically valuable in neurobiology research. Endogenous GM1 is abundant in the nervous system and is implicated in neuronal development, differentiation, and the modulation of neurotrophic signaling pathways, particularly those involving the TkA receptor. Researchers utilize this compound to dissect these signaling events, study neuronal repair, and explore its potential neuroprotective effects in models of neurodegenerative diseases. Its well-defined mechanism of action and high specificity make it a superior research reagent compared to less defined ganglioside mixtures, enabling precise and reproducible experimental outcomes in studies focusing on membrane lipid raft dynamics, glycobiology, and host-pathogen interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H123N3O31 B050968 Npg-GM1 CAS No. 120418-73-7

Properties

CAS No.

120418-73-7

Molecular Formula

C73H123N3O31

Molecular Weight

1538.8 g/mol

IUPAC Name

5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-[[(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoyl]amino]octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C73H123N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h7,9,11,13,15,17,19-20,31,33,44-51,53-71,77-81,84-86,88-95H,5-6,8,10,12,14,16,18,21-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b9-7+,13-11+,17-15+,20-19+,33-31+

InChI Key

DQOZMNQCTJNGNS-SKUYKWLDSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCC/C=C/C=C/C=C/C=C/CC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCC=CC=CC=CC=CCC)O

Synonyms

N-parinaroylganglioside G(M1)
N-parinaroylganglioside G(M1), (trans-parinaroyl)-isomer
NPG-GM1

Origin of Product

United States

Molecular Mechanisms of Npg Gm1 and Gm1 Mimetic Interactions

Interactions with Cellular Receptors and Signal Transduction Pathways

The modulatory effects of GM1, and by extension Npg-GM1, on cellular receptors and their associated signal transduction pathways are central to their neurotrophic and neuroprotective properties.

GM1 has been extensively shown to modulate the activity of neurotrophin receptors, particularly the Tropomyosin Receptor Kinase (Trk) family, which includes TrkA, TrkB, and TrkC. GM1 can enhance the autophosphorylation and activation of Trk receptors, often in the presence of their respective neurotrophins, such as Nerve Growth Factor (NGF) for TrkA familiasga.commdpi.comnih.govresearchgate.net. This interaction is crucial for initiating downstream signaling cascades vital for neuronal survival, differentiation, and plasticity.

The activation of Trk receptors by GM1 leads to the engagement of several critical intracellular signaling pathways. Notably, the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway and the Phosphatidylinositol 3-Kinase (PI3K)-mechanistic Target of Rapamycin (mTOR) pathway are significantly influenced. Studies indicate that GM1 activates ERK (also known as Mitogen-Activated Protein Kinase, MAPK) in various brain regions, including the striatum, hippocampus, and frontal cortex, in a concentration- and time-dependent manner mdpi.comresearchgate.net. This activation of ERK1/2 is dependent on Trk kinase activity, as it can be blocked by Trk inhibitors mdpi.com.

Furthermore, GM1 induces the activation of the PI3K pathway. This activation is rapid and transient, with an EC50 of approximately 5 µmol/L for GM1, and leads to the activation of downstream PI3K targets like Akt medicinacomplementar.com.br. The increased PI3K activity is associated with Trk and Gab1 immunoprecipitates, suggesting a direct or indirect mediation through these proteins medicinacomplementar.com.br. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, survival, migration, and angiogenesis nih.gov. The modulation of these pathways by GM1-mimetics like this compound highlights their role in promoting neuronal resilience and functional recovery.

Table 1: GM1-Mimetic Modulation of Neurotrophin Receptors and Downstream Signaling

Receptor/PathwayEffect of GM1/MimeticKey Downstream EffectorsReferences
Trk ReceptorsEnhanced autophosphorylation and activation, especially TrkA, TrkB, TrkC. Stabilizes neurotrophin-receptor complexes.ERK1/2, PI3K/Akt/mTOR familiasga.commdpi.comnih.govresearchgate.netmedicinacomplementar.com.br
ERK1/2 PathwayActivation (phosphorylation of ERK1/2).CREB, gene transcription, cell proliferation, differentiation, survival. mdpi.comresearchgate.netmedicinacomplementar.com.brresearchgate.netwikipedia.org
PI3K-mTOR PathwayActivation of PI3K and downstream Akt.Cell growth, survival, migration, angiogenesis. medicinacomplementar.com.brnih.govnih.govmrc.ac.uknih.govnih.govmrc.ac.uknih.govwikipedia.org

GM1 plays a role in modulating neuronal ion channel activities, particularly influencing calcium (Ca2+) influx. Studies have demonstrated that GM1 can induce a sustained increase in intracellular calcium concentration by modulating L-type voltage-dependent calcium channels wikipedia.org. This modulation of Ca2+ influx is critical for various neuronal functions, including neurotransmission, synaptic plasticity, and gene expression researchgate.netnih.gov.

Beyond calcium channels, gangliosides, including GM1, are reported to affect the activity of the Na+/K+-ATPase (sodium-potassium pump) mdpi.commit.eduresearchgate.net. This ubiquitously expressed plasma membrane pump is vital for maintaining the resting membrane potential, firing action potentials, and regulating ion homeostasis across the neuronal membrane mit.eduresearchgate.net. GM1 has been shown to protect against the inhibition of Na+/K+-ATPase activity induced by certain neurotoxic agents, such as glutaric acid and pentylenetetrazole familiasga.comnih.gov. Furthermore, GM1 can enhance the oxidant scavenging capacity of brain tissue, which in turn leads to a marked improvement in Na+/K+-ATPase activity mdpi.com. It is hypothesized that gangliosides influence Na+/K+-ATPase activity by acting as lipid sorting machinery, providing an optimal lipid environment for the pump's function mdpi.commit.edu. Alterations in ganglioside composition within neuronal membranes can lead to aberrant Na+/K+-ATPase activity and subsequent ion imbalance, potentially contributing to pathological neuronal firing mdpi.commit.edu.

Table 2: GM1-Mimetic Influence on Neuronal Ion Channels and Transporters

Ion Channel/TransporterEffect of GM1/MimeticPhysiological ImpactReferences
L-type Ca2+ ChannelsInduces sustained increase in intracellular Ca2+ concentration.Modulates neuronal excitability, neurotransmission, synaptic plasticity. wikipedia.orgresearchgate.netnih.govunimi.it
Na+/K+-ATPaseProtects against inhibition; enhances activity by influencing lipid environment.Maintains resting membrane potential, ion homeostasis, prevents pathological firing. familiasga.comnih.govmdpi.commit.eduresearchgate.netmedlineplus.gov

A significant aspect of GM1's molecular mechanism is its preferential association with membrane lipid rafts, also known as membrane microdomains. These are specialized, dynamic, and heterogeneous regions within the plasma membrane that are enriched in glycosphingolipids (like GM1), cholesterol, and sphingomyelin (B164518) wikipedia.orgresearchgate.netrcsb.orgnih.govsygnaturediscovery.com. Lipid rafts serve as organizing centers for the assembly of signaling molecules, facilitating kinetically favorable interactions necessary for signal transduction researchgate.netrcsb.org.

GM1's presence within these microdomains is crucial for its various modulatory and communication functions related to neuronal development, differentiation, and protection wikipedia.orgsygnaturediscovery.com. The neurotrophic and neuroprotective effects exerted by GM1 are often enhanced within these membrane lipid microdomains, potentially due to membrane reorganization that optimizes physical parameters for proper protein function or through direct ganglioside-protein interactions that modify protein conformation and function sygnaturediscovery.com. The ability of GM1-mimetics to integrate into and influence these lipid rafts is a key determinant of their biological efficacy, allowing them to compartmentalize cellular processes and regulate membrane fluidity and protein trafficking, thereby impacting neurotransmission and receptor trafficking researchgate.netrcsb.org.

Table 3: GM1-Mimetic Association with Membrane Lipid Rafts

Membrane Component/StructureRole in GM1/Mimetic InteractionFunctional ConsequenceReferences
Lipid Rafts (Microdomains)Enriched localization of GM1; organizing centers for signaling molecules.Facilitates signal transduction, influences membrane fluidity and protein trafficking. wikipedia.orgresearchgate.netrcsb.orgnih.govsygnaturediscovery.comnih.gov
Cholesterol, SphingomyelinCo-localization with GM1 within lipid rafts.Contributes to the structural integrity and functional properties of lipid rafts. wikipedia.orgrcsb.orgnih.gov

GM1 has been implicated in the regulation of specific protein phosphorylation events, which are critical post-translational modifications that can alter protein function, localization, and interactions. A notable example is its influence on the Huntingtin (HTT) protein, particularly in the context of Huntington's disease (HD).

Research indicates that ganglioside GM1 can induce the phosphorylation of mutant huntingtin at specific serine amino acid residues wikipedia.org. This phosphorylation event is significant because it has been shown to attenuate the toxicity associated with mutant huntingtin and, in experimental models of HD, can restore normal motor function wikipedia.org. The huntingtin protein, when mutated with an expanded polyglutamine tract, leads to neurodegeneration, especially in the striatum and cerebral cortex unimi.itnih.govwikipedia.org. The ability of GM1 to induce this specific post-translational modification suggests a direct mechanism by which it can mitigate the pathogenic effects of mutant HTT, offering a potential therapeutic avenue for HD by targeting critical aspects of disease pathogenesis wikipedia.org.

Table 4: GM1-Mimetic Regulation of Protein Phosphorylation

Protein TargetPhosphorylation SiteEffect of GM1/MimeticFunctional OutcomeReferences
Huntingtin (HTT)Specific Serine ResiduesInduces phosphorylationAttenuates mutant HTT toxicity, restores motor function. medlineplus.govwikipedia.org

Role in Cellular Proteostasis and Degradation Pathways

Maintaining cellular proteostasis, the balance of protein synthesis, folding, and degradation, is fundamental for cell survival and function. Dysregulation of these processes is a hallmark of many neurodegenerative diseases.

Autophagy is a crucial cellular catabolic process responsible for the degradation and recycling of unnecessary or dysfunctional cellular components, including misfolded proteins and damaged organelles, through a lysosome-dependent mechanism mdpi.comnih.govnih.govwikipedia.orgsemanticscholar.org. Lysosomes, often referred to as the "stomach" of the cell, are essential organelles containing hydrolytic enzymes that break down macromolecules mdpi.comnih.govsemanticscholar.org. Autophagosomes, double-membrane vesicles that engulf cellular cargo, fuse with lysosomes to form autolysosomes, where degradation occurs mdpi.comnih.govnih.gov.

The interplay between gangliosides and these degradation pathways is complex. For instance, in GM1 gangliosidosis, a lysosomal storage disorder, the deficiency of lysosomal β-galactosidase leads to the abnormal accumulation of GM1 ganglioside in the brain, which is linked to impaired autophagy nih.gov. This highlights the critical role of functional autophagy in preventing ganglioside accumulation and maintaining cellular health. While the direct "modulation" of autophagic processes and lysosomal function by this compound or GM1 as an inducer or inhibitor in a general sense is not explicitly detailed as a primary action in the search results, the accumulation of GM1 due to impaired autophagy underscores the intimate relationship between ganglioside metabolism and these degradation pathways. The presence and proper metabolism of GM1 are intrinsically tied to the efficient functioning of the lysosomal-autophagic system, implying that GM1-mimetics could indirectly support proteostasis by ensuring the proper cellular environment for these processes.

Table 5: GM1-Mimetic Role in Cellular Proteostasis and Degradation Pathways

Pathway/FunctionRelationship with GM1/MimeticOutcome/ImplicationReferences
Autophagic Processes & Lysosomal FunctionGM1 accumulation due to impaired autophagy (GM1 gangliosidosis).Proper GM1 metabolism linked to functional autophagy; potential for GM1-mimetics to support cellular environment for proteostasis. nih.govnih.govwikipedia.orgsemanticscholar.org

Methodological Approaches in Npg Gm1 and Ganglioside Research

Spectroscopic and Structural Analysis Techniques for Ligand-Protein Interactions

Spectroscopic and structural analysis techniques are fundamental for understanding the molecular interactions between gangliosides and their protein targets, which are critical for their biological functions.

DEEP-STD NMR (Differential Epitope Mapping by Saturation Transfer Difference Nuclear Magnetic Resonance) DEEP-STD NMR is a powerful ligand-based NMR technique employed to investigate weak protein-ligand interactions, define bioactive conformations, and map the ligand's binding epitope rsc.orgresearchgate.netceitec.eu. This method can deduce the bioactive orientation of ligands within a receptor's binding site and provide insights into the nature of protein residues (aliphatic, aromatic, or polar) involved in molecular recognition rsc.orgresearchgate.netfrontiersin.orgresearchgate.net. For instance, DEEP-STD NMR has been applied to study the interaction of gangliosides with proteins such as Siglec-7, revealing the relevance of the Neu5Ac moiety in viral-host cell interactions frontiersin.orgnih.gov. In the context of cholera toxin B (CTB) and its natural substrate, ganglioside GM1, DEEP-STD NMR, combined with molecular dynamics simulations, has unveiled the plasticity and dynamics of the multi-subsite binding pocket, demonstrating the presence of a cryptic binding subsite that was not evident from X-ray crystal structures rsc.orgresearchgate.net. This approach provides detailed information about the molecular contacts between ligands and amino acids within the protein-binding site researchgate.net.

Molecular Dynamics (MD) Simulations Molecular Dynamics simulations, performed at both coarse-grained (CG) and atomistic levels, are extensively used to investigate the detailed behavior of gangliosides and their interactions with proteins and lipids within membranes researchgate.netexlibrisgroup.comacs.orgnih.gov. These simulations provide insights into ganglioside aggregation and their binding to specific protein sites. For example, studies using equilibrium MD simulations have explored the interactions between the gangliosides GM1 and GM3 and proteins such as aquaporin (AQP1) and WALP23 researchgate.netexlibrisgroup.comacs.org. Atomistic simulations, based on force fields like GROMOS, have shown that ganglioside aggregation is influenced by a balance between hydrogen bond interactions and steric hindrance of headgroups researchgate.netacs.org. GM3 clusters were observed to be slightly larger and more ordered than GM1 clusters due to GM3's smaller headgroup researchgate.netnih.gov. In protein-ganglioside interactions, atomistic simulations revealed that GM1 lipids bind to specific sites on the AQP1 surface researchgate.netexlibrisgroup.comnih.gov. MD simulations complement experimental NMR data, allowing for the generation of 3D models of protein-ganglioside complexes and highlighting interaction interfaces rsc.orgnih.gov.

Advanced Glycopolymer Library Screening Methods

While advanced glycopolymer library screening methods are crucial for identifying and characterizing novel glycan-binding interactions, detailed research findings specifically on "Advanced Glycopolymer Library Screening Methods, such as Surface Plasmon Resonance Imaging," in the context of Npg-GM1 or other gangliosides were not extensively detailed within the provided search results. However, techniques like Surface Plasmon Resonance (SPR) are generally employed to study real-time binding kinetics and affinities of ligand-protein interactions, which is highly relevant for understanding glycan recognition events.

Cellular and Molecular Biology Techniques for Pathway Elucidation

Cellular and molecular biology techniques are indispensable for dissecting the intricate pathways in which this compound and other gangliosides are involved, particularly in health and disease.

RNA-sequencing RNA-sequencing (RNA-seq) is a powerful tool for comprehensive gene expression profiling, providing insights into the molecular mechanisms underlying ganglioside-related pathologies. For instance, whole-transcriptome analysis using RNA-seq has been applied to cerebral organoids derived from induced pluripotent stem cells (iPSCs) of Sandhoff disease patients. This analysis revealed impaired neurodifferentiation and altered gene expression patterns compared to isogenic controls, correlating with GM2 ganglioside accumulation nih.govfrontiersin.org. Furthermore, studies have investigated the effect of GM1 ganglioside on gene expression in primary cultures of rat astrocytes and neurons, identifying a large number of differentially regulated genes, suggesting GM1's broad impact on cellular pathways frontiersin.org.

Western Blot Western blot analysis is widely used to detect and quantify specific proteins, assess protein phosphorylation, and monitor cellular signaling pathways. In ganglioside research, Western blotting has been employed to:

Analyze cell cycle progression: Studies on GM1-treated mouse induced pluripotent stem cells (miPSCs) used Western blot to examine the expression of cell cycle-related cyclins (cyclin E, cyclin A, cyclin B, cdc2) and cyclin-dependent kinase 2 (cdk2), demonstrating GM1's influence on cell proliferation by increasing the percentage of cells in the S and G2/M phases bmbreports.orgnih.gov.

Investigate MAP kinase signaling: Western blot analysis has shown that GM1 treatment increases the phosphorylation of c-Raf, MEK1/2, and ERK1/2 MAP kinases in miPSCs, indicating activation of this pathway which controls cell proliferation and differentiation bmbreports.orgnih.gov.

Elucidate apoptosis and mitochondrial damage: In studies of glioblastoma-derived gangliosides inducing T cell apoptosis, Western blotting was used to demonstrate mitochondrial damage by observing the cleavage of Bid to t-Bid and the release of cytochrome-c into the cytosol plos.org. It also confirmed the activation of effector caspase-3 and initiator caspases (-8 and -9) plos.org.

Assess insulin (B600854) signaling: Western blot has been used to show that insulin-induced phosphorylation of AKT and eNOS is reduced in cells with increased GM1 levels, indicating a reduction in insulin signaling and downstream eNOS activation oncotarget.com.

FACS (Fluorescence-activated cell sorting) FACS is a flow cytometry technique used for counting, sorting, and detecting fluorescently labeled cells, allowing for quantitative analysis of cell populations and surface markers. It has been utilized for analyzing cell surface gangliosides, such as quantifying GM1 levels on cell surfaces oncotarget.com.

In Vitro Human Disease Modeling Systems

The development of advanced in vitro human disease modeling systems, particularly those derived from induced pluripotent stem cells, has revolutionized the study of gangliosidopathies and other neurological disorders, offering human-specific insights.

Induced Pluripotent Stem Cell (iPSC)-derived Neural Stem Cells (NSCs) iPSCs generated from patients with gangliosidoses, such as GM1 gangliosidosis and Sandhoff disease, serve as invaluable models for studying disease pathogenesis and testing potential therapies nih.govplos.orgfrontiersin.orgumassmed.eduresearchgate.netnih.gov.

GM1 Gangliosidosis Models: iPSCs derived from patients with GM1 gangliosidosis, caused by a deficiency in β-galactosidase, have been differentiated into neural stem cells (NSCs) and neurons. These models exhibit progressive accumulation of GM1 ganglioside umassmed.eduresearchgate.net. While initial studies showed no difference in neurite outgrowth or cell survival, impaired synaptic function, specifically reduced neurotransmitter exocytosis, was observed in neurons derived from GM1 gangliosidosis iPSCs researchgate.net. This highlights the utility of iPSCs in understanding cellular phenotypes in these neurodegenerative disorders researchgate.net.

Sandhoff Disease Models: iPSCs derived from mouse models or human fibroblasts of Sandhoff disease (a GM2 gangliosidosis) exhibit pluripotent stem cell properties and significant accumulation of GM2 ganglioside plos.orgnih.gov. These iPSCs show an impaired ability to differentiate into early-stage neural precursors and fewer neurons differentiate from these precursors compared to wild-type cells plos.org. Correction of the underlying Hexb gene mutation in these iPSCs improved neuronal differentiation, underscoring the pathogenic role of ganglioside accumulation plos.org.

Cerebral Organoids Cerebral organoids, three-dimensional brain-like structures derived from iPSCs, provide a more complex and physiologically relevant in vitro model system for studying human neurodevelopment and neurological diseases nih.govfrontiersin.orgfrontiersin.orgumassmed.eduacs.org.

Modeling Gangliosidoses: Cerebral organoids have been successfully used to model lysosomal storage disorders like Sandhoff disease and GM1 gangliosidosis. Sandhoff disease organoids, generated from patient iPSCs, accumulate GM2 ganglioside and exhibit increased size and cellular proliferation, along with impaired differentiation, mirroring aspects of the disease's early neurodevelopmental impact nih.govfrontiersin.orgfrontiersin.org. Similarly, GLB1 knockout cerebral organoids, modeling GM1 gangliosidosis, show progressive accumulation of GM1 ganglioside umassmed.edu.

Therapeutic Testing: These organoid models are also valuable for preclinical testing of therapeutic approaches. For instance, GLB1 knockout organoids microinjected with an AAV9-GLB1 gene therapy vector showed a significant increase in β-galactosidase activity and a reduction in GM1 ganglioside content, demonstrating the efficacy of gene therapy in a human CNS model umassmed.edu.

Characterization Techniques: Ganglioside content in cerebral organoids can be determined by techniques such as high-performance thin-layer chromatography (HPTLC) and mass spectrometry (MS) umassmed.eduacs.org. MS-based protocols allow for the quantification of neural tissue cell markers, cell surface lipids (including gangliosides like GM1, GM2, GM3, GD1a, GD1b, GD2, GD3, and GT1b), and housekeeping proteins in a single organoid, providing comprehensive characterization of neurodevelopmental stages acs.org.

Utilization of Animal Models for Preclinical Efficacy and Mechanism-of-Action Studies

Animal models are indispensable for preclinical efficacy testing and elucidating the complex mechanisms of action of this compound and other gangliosides in a whole-organism context.

Preclinical Efficacy Studies Animal models, particularly mice and rats, have been extensively used to demonstrate the neuroprotective and neurotrophic effects of gangliosides, including GM1, in various neurological conditions.

Neurodegenerative Diseases: GM1 administration has shown therapeutic potential in different transgenic mouse models of Huntington's disease (HD), such as R6/2, Q140, and YAC128 mice, leading to improved motor function, ameliorated anxiety-like and depression-like behaviors, and enhanced cognitive functions frontiersin.orgfrontiersin.org. In Parkinson's disease (PD) models, GM1 has demonstrated neuroprotective effects frontiersin.orgfrontiersin.orgmdpi.com.

Acute CNS Injuries: GM1 has shown efficacy in animal models of stroke and spinal cord injury (SCI), promoting neuronal regeneration and protecting against neurotoxic effects frontiersin.orgfrontiersin.orgelsevier.esdoi.orgnih.gov. For example, systemic administration of GM1 ganglioside protected against long-term central nervous system abnormalities induced by neonatal X-irradiation in rats, preserving cerebellar cytoarchitecture and motor function doi.org.

Mechanism-of-Action Studies Animal models provide a platform to investigate the underlying molecular and cellular mechanisms through which gangliosides exert their effects.

Cellular and Molecular Regulation: Studies in animal models have shown that GM1 can enhance mitochondrial activity and trigger the expression of neuroprotection genes in neurons, often requiring the presence of astrocytes frontiersin.org. GM1 promotes glycolysis in astrocytes, leading to glucose uptake, glycogen (B147801) mobilization, and lactate (B86563) secretion, which can then support neuronal metabolism frontiersin.orgmdpi.com.

Enzyme Deficiency Models: Genetically engineered ganglioside-deficient mice, such as those null for ganglioside biosynthetic genes (e.g., St3gal5, B4galnt1, St8sia1), provide insights into the functions of specific gangliosides in the nervous system nih.gov. For instance, double knockout mice (e.g., Gm2a−/−Neu3−/−) have been generated to model severe forms of GM2 gangliosidosis, revealing the compensatory activity of alternative ganglioside degradation pathways and their impact on disease phenotype frontiersin.org.

Neuroprotection Pathways: Gangliosides are believed to exert neuroprotective effects by mechanisms such as increasing the activity of ion pumps to rebalance (B12800153) cell homeostasis, activating intracellular metabolic pathways, and increasing neuronal migration, dendritic emissions, and axonal growth elsevier.es. They may also inhibit nitric oxide synthase activity by binding calmodulin, thereby preventing glutamate (B1630785) neurotoxicity nih.gov. GM1 can also modulate receptor tyrosine kinases, leading to ERK activation and axon regeneration nih.gov.

Challenges and Future Directions in Npg Gm1 and Ganglioside Mimetic Research

Overcoming Biological Barriers in Preclinical Delivery (e.g., Blood-Brain Barrier Penetration for CNS Applications)

One of the most significant challenges in developing treatments for central nervous system (CNS) disorders is the blood-brain barrier (BBB). frontiersin.orgnih.gov This highly selective barrier protects the brain but also restricts the entry of most therapeutic agents. frontiersin.orgnih.gov For ganglioside mimetics like NPG-GM1 to be effective in treating neurodegenerative diseases, efficient penetration of the BBB is crucial. frontiersin.orgnih.gov

Current research is exploring several innovative strategies to overcome this obstacle. One promising approach involves the use of nanodelivery systems, such as micelles and polymersomes, to encapsulate ganglioside mimetics. nih.govmdpi.com For instance, doxorubicin (B1662922) encapsulated in GM1 micelles has demonstrated the ability to cross the BBB in preclinical models. nih.gov These nanocarriers can be engineered to target specific receptors on the BBB, facilitating their transport into the brain. mdpi.com Another strategy involves the development of BBB-penetrating forms of enzymes or antibodies that can deliver the therapeutic agent to the CNS. nih.gov Furthermore, research into peptide-based delivery systems, such as the adaptive peptide AmyP53, which is derived from the ganglioside binding domain of α-synuclein, shows potential for blocking the initial binding of pathological proteins to gangliosides at the plasma membrane. nih.gov

The development of these delivery systems is a critical area of future research. The table below summarizes some of the key approaches being investigated.

Delivery StrategyMechanismKey Advantages
Nanomicelles Encapsulate the therapeutic agent, facilitating passage across the BBB.Can be tailored for specific targeting and controlled release.
Polymersomes Self-assembling vesicles that can carry both hydrophilic and hydrophobic drugs.Biocompatible and can be functionalized for targeted delivery.
BBB-Penetrating Fused Proteins Fusion of the therapeutic protein with a molecule that can cross the BBB, such as an anti-transferrin receptor antibody.Enables systemic administration with CNS targeting.
Adaptive Peptides Peptides that mimic the binding domains of proteins involved in neurodegeneration, preventing their interaction with gangliosides.High specificity for the target interaction.

Advancements in Large-Scale and Cost-Effective Production of Synthetic Gangliosides

To address these limitations, researchers are increasingly turning to chemoenzymatic approaches. nih.govacs.org These methods combine the efficiency of enzymatic reactions with the versatility of chemical synthesis to produce complex gangliosides and their mimetics more efficiently. ucdavis.edunih.govacs.org One-pot multienzyme (OPME) systems, in particular, have shown great promise in streamlining the synthesis process by allowing multiple enzymatic steps to occur in a single reaction vessel. ucdavis.edu This not only reduces the time and cost of production but also simplifies the purification process. nih.gov

Recent advancements have focused on optimizing these chemoenzymatic strategies. For example, the use of inexpensive starting materials, such as L-serine derivatives, and the development of more efficient purification techniques, like C18-cartridge purification, are helping to drive down the cost of synthetic gangliosides. nih.govacs.org The table below highlights some of the key advancements in this area.

AdvancementDescriptionImpact on Production
Chemoenzymatic Synthesis Combines chemical and enzymatic steps to build complex carbohydrate structures.Improves yield and reduces the number of protection/deprotection steps.
One-Pot Multienzyme (OPME) Systems Multiple enzymatic reactions are carried out sequentially in a single reaction vessel.Streamlines the synthesis process and reduces purification needs.
Use of Inexpensive Starting Materials Sourcing more affordable precursors for the synthesis pathway.Significantly lowers the overall cost of production.
Improved Purification Techniques Development of more efficient and scalable purification methods.Reduces production time and cost, and improves final product purity.

Further Elucidation of Uncharacterized Molecular and Cellular Mechanisms

While the roles of gangliosides in various cellular processes are increasingly understood, many of the precise molecular and cellular mechanisms underlying their effects, and those of their mimetics, remain to be fully elucidated. nih.govnih.gov Gangliosides are known to modulate the function of membrane proteins, including receptors and ion channels, and are involved in cell signaling and cell-cell communication. nih.govnih.gov However, the specific interactions and downstream signaling pathways are often complex and context-dependent. nih.gov

For instance, the therapeutic effects of GM1 in neurodegenerative disease models are thought to involve multiple mechanisms, including the activation of autophagy and the reduction of apoptosis. nih.gov However, the exact pathways and the interplay between different gangliosides in these processes are not fully understood. nih.govnih.gov A deeper understanding of these mechanisms is essential for the rational design of more effective and specific ganglioside mimetics. nih.gov

Future research in this area will likely involve the use of advanced analytical techniques, such as lipidomics and glycomics, to map the complex ganglioside profiles of different cell types and tissues. nih.govacs.org Additionally, in silico site mapping and other computational methods can provide insights into the structural basis of ganglioside interactions with their binding partners. nih.govnih.gov This knowledge will be crucial for identifying new therapeutic targets and for designing mimetics with optimized biological activity.

Development of Novel Highly Specific and Stable Ganglioside Mimics

The development of novel ganglioside mimetics with high specificity and stability is a key objective in the field. nih.gov While natural gangliosides have shown therapeutic potential, they can be subject to degradation in vivo and may lack the desired specificity for a particular target. mdpi.com Mimetics offer the opportunity to overcome these limitations by designing molecules with improved pharmacokinetic properties and enhanced biological activity. researchgate.net

One approach to developing more specific mimics is to identify the key structural determinants for binding to a particular target and then to design a molecule that retains these features while being synthetically more accessible. researchgate.netresearchgate.net For example, a mimic of GM1 was designed to bind with high affinity to the cholera toxin by retaining the key binding determinants while replacing the scaffold with a conformationally restricted diol. researchgate.net

Stability is another critical factor. The susceptibility of natural gangliosides to enzymatic degradation can limit their therapeutic efficacy. mdpi.com Synthetic mimics can be designed to be more resistant to degradation, for example, by modifying the glycosidic linkages or the ceramide backbone. mdpi.com The development of such stable and specific mimetics will be crucial for advancing ganglioside-based therapies into the clinic.

Exploration of New Preclinical Therapeutic Avenues and Disease Targets

The diverse biological roles of gangliosides suggest that their therapeutic potential extends beyond the currently explored areas. nih.govresearchgate.net While much of the focus has been on neurodegenerative diseases like Parkinson's and Alzheimer's, there is growing interest in exploring the role of gangliosides and their mimetics in other conditions. nih.govnih.govnih.gov

Cancer immunotherapy represents a particularly promising new avenue. nih.govfrontiersin.org Certain gangliosides are overexpressed on the surface of cancer cells and can be targeted by monoclonal antibodies. frontiersin.orgresearchgate.net The development of ganglioside mimetics could lead to novel cancer vaccines or immunotherapies that are more specific and less prone to the side effects associated with targeting natural gangliosides, which can also be present on normal tissues. frontiersin.org

Other potential disease targets include inflammatory and infectious diseases, where gangliosides are known to play a role in modulating immune responses and pathogen binding. nih.gov Preclinical studies using various imaging technologies are essential for exploring these new therapeutic avenues and for understanding the in vivo behavior of novel ganglioside mimetics. crownbio.comnih.gov The ability to track the biodistribution and target engagement of these compounds in real-time will be invaluable for their preclinical development. crownbio.com

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when investigating Npg-GM1’s biochemical mechanisms?

  • Methodological Answer :

  • Define Objectives : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align research goals with mechanistic studies, such as enzyme binding assays or cellular uptake pathways .
  • Control Variables : Standardize temperature, pH, and solvent conditions to minimize confounding factors. Include negative controls (e.g., untreated cells) and positive controls (e.g., known inhibitors) .
  • Replication : Perform triplicate experiments to ensure reproducibility, adhering to NIH guidelines for preclinical research .
  • Data Collection : Use spectrophotometry or HPLC for quantitative analysis of this compound concentrations, reporting mean ± SD in results .

Q. How should researchers conduct a systematic literature review on this compound’s applications in neurodegenerative studies?

  • Methodological Answer :

  • Keyword Strategy : Combine terms like “this compound AND (neuroprotection OR lipid signaling)” in databases (PubMed, Scopus) with Boolean operators .
  • Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., 2010–2025), peer-reviewed status, and experimental models (e.g., in vitro vs. in vivo) .
  • Quality Assessment : Use PRISMA guidelines to evaluate bias risks, focusing on sample sizes, statistical power, and conflict-of-interest disclosures .
  • Synthesis : Create a comparative table summarizing findings, contradictions (e.g., efficacy in Parkinson’s vs. Alzheimer’s models), and methodological gaps .

Q. What are the standard protocols for preparing and storing this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Lyophilize this compound and store at -80°C under inert gas (argon) to prevent oxidation. Confirm stability via mass spectrometry every 6 months .
  • Solubility Testing : Use DMSO or ethanol for initial solubilization, followed by serial dilution in PBS to avoid aggregation .
  • Contamination Checks : Perform endotoxin testing (LAL assay) for cell culture applications and validate purity via NMR .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different experimental models?

  • Methodological Answer :

  • Root-Cause Analysis : Compare protocols for dosing (e.g., 10 µM vs. 50 µM), administration routes (intravenous vs. intraperitoneal), and model organisms (mice vs. zebrafish) .
  • Meta-Analysis : Apply random-effects models to aggregate data, testing heterogeneity with Cochran’s Q statistic. Highlight variables causing divergence (e.g., blood-brain barrier permeability differences) .
  • Validation Experiments : Replicate disputed results using orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) .

Q. What advanced techniques optimize this compound detection in complex biological matrices?

  • Methodological Answer :

  • Mass Spectrometry : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-Npg-GM1) to improve sensitivity and quantify low-abundance samples .
  • Sample Preparation : Employ solid-phase extraction (SPE) to isolate this compound from plasma or CSF, minimizing matrix effects .
  • Limit of Detection (LoD) : Calculate via serial dilutions, ensuring LoD is below 0.1 ng/mL for preclinical studies .

Q. How should researchers design a longitudinal study to assess this compound’s chronic toxicity?

  • Methodological Answer :

  • Cohort Design : Use stratified randomization to allocate subjects (e.g., by age, sex) into control and treatment groups. Include interim analyses at 3, 6, and 12 months .
  • Endpoint Selection : Monitor biomarkers (e.g., ALT/AST for hepatotoxicity, GFAP for neuroinflammation) alongside behavioral assays .
  • Statistical Power : Conduct a pilot study (n=10/group) to estimate effect sizes and calculate required sample size using G*Power (α=0.05, β=0.2) .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC₅₀ values with 95% confidence intervals .
  • Outlier Handling : Apply Grubbs’ test to exclude anomalies, ensuring <5% data exclusion .
  • Visualization : Generate heatmaps for multi-dose comparisons or 3D surface plots for time-dependent responses .

Q. How can researchers validate this compound’s target engagement in vivo?

  • Methodological Answer :

  • Pharmacodynamic Markers : Use fluorescence polarization assays or SPR (surface plasmon resonance) to measure binding affinity (Kd) .
  • Imaging : Employ PET tracers or fluorescently tagged this compound analogs for real-time tracking in animal models .
  • Knockout Validation : Compare wild-type vs. gene-edited models (e.g., GM1 synthase knockout mice) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.